The synthesis of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic synthesis techniques. One common method includes:
The detailed reaction conditions (temperature, solvents, reaction time) can vary based on the specific synthetic route chosen and need to be optimized for yield and purity.
The molecular structure of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide can be represented by its SMILES notation: OC1=CC=C(C=C1)C(=O)N(C2=CC=CC(N=C2)C)=F
. The compound consists of:
5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
Relevant data regarding toxicity and safety profiles should be referenced from safety data sheets provided by suppliers .
5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has potential applications in various fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5